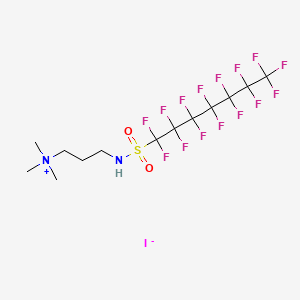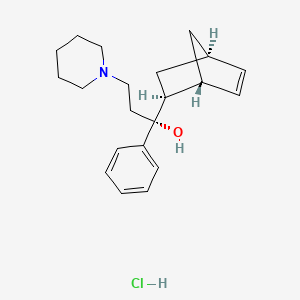
Biperiden.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biperiden hydrochloride is a muscarinic receptor antagonist used primarily to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems and is used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . Additionally, it alleviates extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .
Métodos De Preparación
The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the Mannich reaction, where intermediate II and piperidine hydrochloride react with paraformaldehyde in a suitable solvent . The reaction is completed by concentrating the mixture, adding a precipitation solvent, and alkalizing with sodium hydroxide to obtain intermediate III, which is a colorless oil . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Biperiden hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, chloroform, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of bromine, a yellow precipitate is formed, which dissolves upon shaking .
Aplicaciones Científicas De Investigación
Biperiden hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor antagonists. In biology, it is used to investigate the mechanisms of parkinsonism and extrapyramidal disorders . In medicine, it is used as an adjunct therapy for all forms of parkinsonism and to control extrapyramidal side effects of neuroleptic drugs . Additionally, it has applications in the treatment of poisoning caused by nicotine and organophosphorus pesticides .
Mecanismo De Acción
The mechanism of action of biperiden hydrochloride involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This action helps restore the balance of neurotransmitters in the brain, alleviating symptoms of parkinsonism and extrapyramidal disorders . Biperiden hydrochloride also possesses nicotinolytic activity, contributing to its effectiveness in treating poisoning caused by nicotine .
Comparación Con Compuestos Similares
Biperiden hydrochloride is often compared with other anticholinergic agents such as benztropine and trihexyphenidyl . While all three compounds are used to treat parkinsonism and extrapyramidal disorders, biperiden hydrochloride is unique in its specific effects on both central and peripheral nervous systems . Benztropine and trihexyphenidyl also have similar applications but may differ in their side effect profiles and specific indications .
Propiedades
Fórmula molecular |
C21H30ClNO |
|---|---|
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |
Clave InChI |
RDNLAULGBSQZMP-LIJKWCKLSA-N |
SMILES isomérico |
C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
SMILES canónico |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


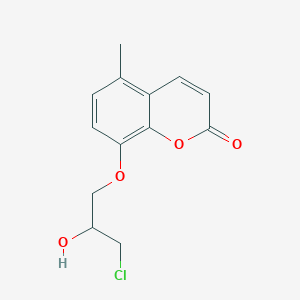
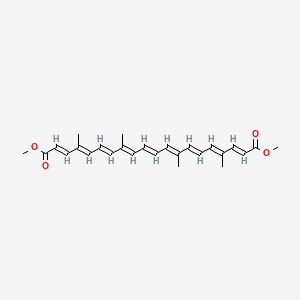
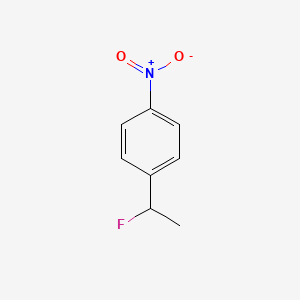
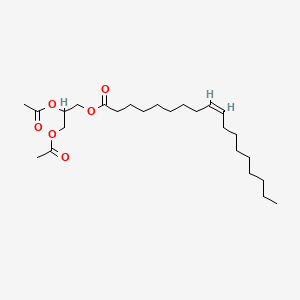
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
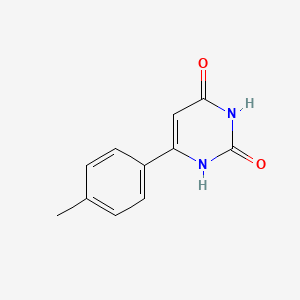
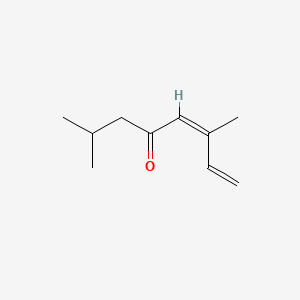
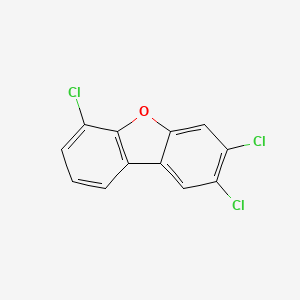
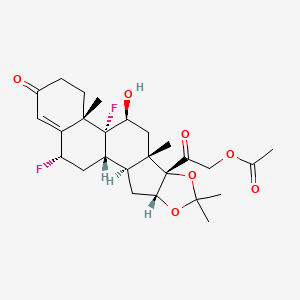
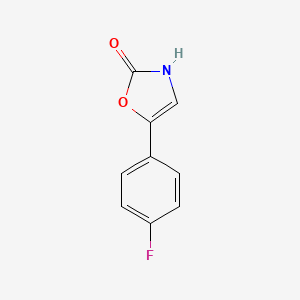
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
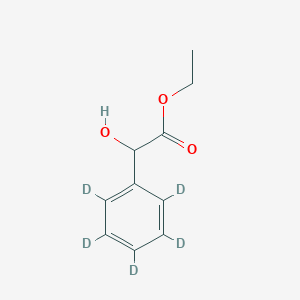
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
